molecular formula C15H15NO3 B8788158 methyl N-(4-phenoxyphenyl)glycinate

methyl N-(4-phenoxyphenyl)glycinate

Cat. No.: B8788158
M. Wt: 257.28 g/mol
InChI Key: LBJJUAQIFKIEFX-UHFFFAOYSA-N
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Description

Methyl N-(4-phenoxyphenyl)glycinate is a glycine derivative featuring a phenoxy-substituted phenyl group attached to the nitrogen atom, with a methyl ester at the carboxylate position.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl 2-(4-phenoxyanilino)acetate

InChI

InChI=1S/C15H15NO3/c1-18-15(17)11-16-12-7-9-14(10-8-12)19-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3

InChI Key

LBJJUAQIFKIEFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-phenoxyphenyl)glycinate typically involves the reaction of 4-phenoxyaniline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Phenoxyaniline+Methyl bromoacetateK2CO3,DMF,heatMethyl 2-[(4-phenoxyphenyl)amino]acetate\text{4-Phenoxyaniline} + \text{Methyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 4-Phenoxyaniline+Methyl bromoacetateK2​CO3​,DMF,heat​Methyl 2-[(4-phenoxyphenyl)amino]acetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

methyl N-(4-phenoxyphenyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

methyl N-(4-phenoxyphenyl)glycinate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl N-(4-phenoxyphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Glycinate Derivatives

Compound Name Substituent on Phenyl Ring Ester Group Key Functional Groups Reference
Methyl N-(4-phenoxyphenyl)glycinate 4-phenoxy Methyl None
Methyl N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinate 4-phenoxy + 4-methylsulfonyl Methyl Sulfonamide
Ethyl N-allyl-N-(but-3-en-1-yl(4-phenoxyphenyl)phosphoryl)glycinate 4-phenoxy + phosphoryl Ethyl Phosphoryl, allyl
Methyl (R)-N-(4-chlorophenyl)-N-[1-(benzylamino)-1-oxobutan-2-yl]glycinate 4-chloro Methyl Amide, benzylamino
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate 4-chloro + sulfonyl Methyl Sulfonamide

Key Observations :

  • Electronic Effects: The phenoxy group in the target compound is electron-donating, whereas sulfonyl () and phosphoryl () groups are electron-withdrawing, altering reactivity in nucleophilic substitutions.
  • Steric Considerations: Bulky substituents like benzylamino () or allyl groups () may hinder intermolecular interactions compared to smaller groups like methyl esters.

Key Observations :

  • High enantiomeric purity (>90% ee) is achievable with chiral reactants ().
  • Yields for sulfonamide derivatives (e.g., 72% in ) are comparable to those for phosphorylated analogs (45–57% in ).

Physicochemical Properties

Physical states and stability vary significantly with substituents:

Table 3: Physicochemical Data

Compound Physical State Melting Point (°C) Stability Notes Reference
Methyl (R)-N-(4-chlorophenyl)-N-[1-(tert-butylamino)-1-oxobutan-2-yl]glycinate White solid 82–83 Stable under inert conditions
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate Solid 117–118 Hygroscopic; store at 2–8°C
Ethyl N-allyl-N-(but-3-en-1-yl(4-phenoxyphenyl)phosphoryl)glycinate Oil N/A Sensitive to moisture

Key Observations :

  • Sulfonyl-containing derivatives () exhibit higher melting points due to strong intermolecular forces.
  • Oily compounds (e.g., ) require stringent storage conditions to prevent hydrolysis.

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